N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide -

N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-3749787
CAS Number:
Molecular Formula: C23H16ClFN4O2
Molecular Weight: 434.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N‐[2‐[(3‐Chlorophenyl)amino]‐phenyl]‐3‐(difluoromethyl)‐1‐methyl‐1H‐pyrazole‐4‐carboxamide (SCU2028)

Compound Description: SCU2028 is a pyrazole-4-carboxamide derivative identified for its antifungal activity against Rhizoctonia solani. , Studies suggest its mechanism involves disrupting cell walls and membranes, impacting mitochondrial function, and affecting various metabolic pathways.

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

Compound Description: This compound, existing as a dimethylformamide solvate, comprises interconnected ring systems, including pyrazole and chlorophenyl units. Notably, it exhibits a twist in its structure, with specific dihedral angles between adjacent rings.

4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound features two pyrazole rings in its structure, with one of them bearing a hydroxy group and the other existing in its pyrazolone form. It also includes a chlorophenyl substituent. The molecule exhibits specific dihedral angles between its ring systems.

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids showed antimicrobial and anticancer activity. The compound 7f exhibited significant inhibitory activity against EGFR and the A549 cancer cell line.

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a potent and selective c-Met inhibitor. It demonstrated significant oral bioavailability and in vivo efficacy in inhibiting tumor growth in xenograft models.

1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1)

Compound Description: This compound, crystallized with dimethylformamide, incorporates a pyrazole ring substituted with a phenyl ring and a thiophene ring. Its structure also includes a tetrabromo-1,3-dioxoisoindolin moiety.

5‐[(2‐Benzyl­ideneethyl­idene)amino]‐1‐[2,6‐dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐1H‐pyrazole‐3‐carbonitrile

Compound Description: This compound is a tricyclic imine featuring a pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group and a carbonitrile group.

3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole

Compound Description: These two compounds are pyrazole derivatives studied for their hydrogen-bonding interactions. They share a 1-phenyl-3-tert-butyl-pyrazole scaffold but differ in their substituents at the 5-amino group.

3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole and (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate

Compound Description: These compounds, synthesized from a common precursor, represent distinct heterocyclic systems, a pyrazole and an oxadiazine, respectively. Their crystal structures reveal different hydrogen-bonding patterns, highlighting their diverse structural features.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of compounds exhibited cytotoxic activity against MCF-7 breast cancer cells, particularly compounds 5a and 5c, by inducing cell cycle arrest and apoptotic cell death.

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hemihydrate

Compound Description: This compound, existing as a hemihydrate, contains a pyrazole ring substituted with an amino group, a methyl group, a phenyl ring, and an aldehyde group. It exhibits a polarized electronic structure and forms hydrogen-bonded sheets in its crystal structure.

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one (3)

Compound Description: Compound 3 serves as a key intermediate in the synthesis of various pyrazole derivatives with potential antibacterial, antifungal, and anticancer activities.

Isobutyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxylate

Compound Description: This compound is characterized by a pyrazole ring with an isobutyl carboxylate group at the 3-position, an amino group at the 5-position, and a 2,6-dichloro-4-(trifluoromethyl)phenyl substituent at the 1-position.

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Compound Description: This compound features a pyrazole ring substituted with an amino group, a 2-chlorophenyl group, and a carbonitrile group. Its crystal structure is stabilized by intermolecular hydrogen bonding.

6-Amino-1-benzyl-4-(4-chlorophenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound represents a fused ring system containing a pyrazole ring. It is characterized by a chlorophenyl group and a pyridyl group as substituents, along with an amino and a carbonitrile group.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective CB1 receptor antagonist. It has shown efficacy in reducing food intake and body weight in animal models but was withdrawn from the market due to psychiatric side effects. , , ,

5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Compound Description: This compound consists of a pyrazole ring substituted with an amino group, a phenyl ring, a trifluoromethyl group, and a carboxylic acid group. Its crystal structure reveals the formation of centrosymmetric dimers through hydrogen bonding between carboxylic acid groups.

5-Amino-1-[2-(4-chloro­phen­yl)-3-methyl­butano­yl]-3-(methyl­sulfan­yl)-1H-pyra­zole-4-carbonitrile

Compound Description: This pyrazole derivative, featuring a pyrethroid unit, contains a chlorophenyl substituent and a methylsulfanyl group attached to the pyrazole ring.

4-(2-Chlorophenyl)-5-cyano-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-b]Pyridine

Compound Description: Synthesized using microwave irradiation, this compound consists of a pyrazole ring fused with a pyridine ring. It includes a chlorophenyl substituent and a methyl group, with a prominent oxo group on the pyridine ring.

Compound Description: These compounds, 1-methyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (IIm-0) and 1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (IIp-0), serve as key intermediates in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. They are synthesized from corresponding 5-amino-4-hydroxyiminomethyl-1H-pyrazoles and ethyl orthoformate.

1-(2,4-Dichlorophenyl)‐4-ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide

Compound Description: This compound, a potential peripheral cannabinoid-1 receptor inverse agonist, was developed as a potential treatment for obesity and related metabolic syndromes. It exhibits potent CB1R activity and a favorable tPSA value, suggesting limited blood-brain barrier permeability.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This complex molecule, a peripherally restricted CB1R antagonist, has shown significant weight-loss efficacy in diet-induced obese mice. Its development focused on minimizing blood-brain barrier penetration to reduce central nervous system side effects.

1H-pyrazole-4-carboxamides

Compound Description: This general class of compounds serves as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol regulation. These inhibitors are explored for their potential in treating metabolic disorders like type 2 diabetes and obesity.

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

Compound Description: This compound incorporates a benzofuranone ring system linked to a pyrazole ring. The pyrazole moiety is substituted with an amino group, a methyl group, and a phenyl ring. The crystal structure reveals intermolecular hydrogen bonding interactions.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA, identified as a 'research chemical,' features a pyrazole ring with a carboxamide group at the 5-position and a cyclohexylmethyl group. It's structurally similar to synthetic cannabinoids, suggesting potential pharmacological activity, though this remains unexplored.

Properties

Product Name

N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide

IUPAC Name

N-(4-chlorophenyl)-5-[(2-fluorobenzoyl)amino]-1-phenylpyrazole-4-carboxamide

Molecular Formula

C23H16ClFN4O2

Molecular Weight

434.8 g/mol

InChI

InChI=1S/C23H16ClFN4O2/c24-15-10-12-16(13-11-15)27-23(31)19-14-26-29(17-6-2-1-3-7-17)21(19)28-22(30)18-8-4-5-9-20(18)25/h1-14H,(H,27,31)(H,28,30)

InChI Key

CWXPSJJDBKMFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.